molecular formula C10H14N4O3 B1381375 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707563-16-3

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1381375
CAS No.: 1707563-16-3
M. Wt: 238.24 g/mol
InChI Key: DTPRFIQBRHQDQL-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: The compound can be synthesized through a multistep process starting with the reaction of 1-acetylpiperidin-4-ylamine with an appropriate azide source, followed by cyclization to form the triazole ring.

  • Cyclization Reactions: Cyclization reactions are typically carried out under high-temperature conditions and may involve the use of catalysts such as copper(I) iodide or palladium complexes.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the triazole ring or other functional groups present in the molecule.

  • Substitution Reactions: Substitution reactions can be used to introduce different substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Substitution reactions may involve the use of nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted triazoles and other derivatives with different functional groups.

Scientific Research Applications

  • Medicinal Chemistry:

  • Material Science: It can be used in the design and synthesis of new materials with unique properties, such as polymers and coatings.

  • Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Mechanism of Action

The mechanism by which 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 1-(1-Acetylpiperidin-4-yl)ethanone: A related compound with a similar structure but different functional groups.

  • 1-(1-Acetylpiperidin-4-yl)methanamine: Another structurally similar compound with an amine group instead of a carboxylic acid group.

  • 1-[(1-Acetylpiperidin-4-yl)-3-adamantan-1-yl]urea: A compound with an additional adamantyl group, providing different chemical properties.

Uniqueness: 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the triazole ring and the acetylpiperidinyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRFIQBRHQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
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1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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